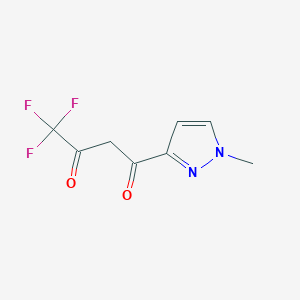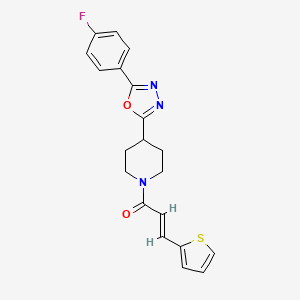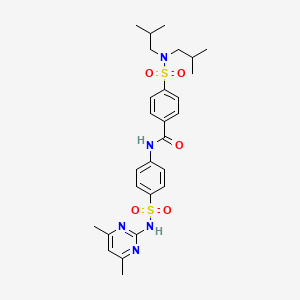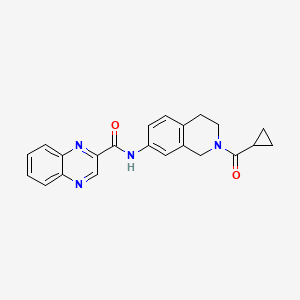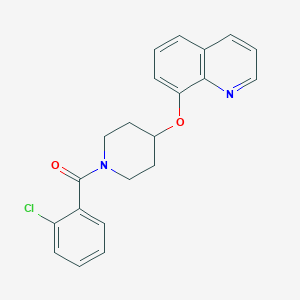
(2-Chlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Chlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” is a chemical compound that contains a piperidine ring . Piperidine derivatives have been analyzed for their potential in pharmaceutical applications over the past few decades . They have proven to be successful pharmacophores and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of a piperidine ring and a quinoline group . The piperidine ring is known to adopt a stable chair conformation .Mechanism of Action
Target of Action
Related compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Similar compounds have been shown to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Related compounds have been found to modulate biomarkers of signaling through pkb in vivo .
Pharmacokinetics
It is suggested that the erythro isomer of a related compound is superior to other isomers in terms of efficacy and brain tissue exposure .
Result of Action
Related compounds have been found to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Advantages and Limitations for Lab Experiments
One of the main advantages of (2-Chlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is its potential as a drug candidate for the treatment of cancer and other diseases. Additionally, this compound has been found to exhibit a range of biological activities, making it a promising compound for various scientific research applications. However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound may exhibit cytotoxicity at high concentrations, which can make it difficult to study its biological activity in vitro. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on (2-Chlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone. One potential direction is to further investigate the mechanism of action of this compound. Understanding how this compound exerts its biological activity can help to identify potential drug targets and improve the design of experiments to study its effects. Additionally, further studies are needed to optimize the synthesis of this compound and improve its purity. This can help to ensure that the compound is suitable for various scientific research applications. Finally, more studies are needed to investigate the potential applications of this compound in the treatment of various diseases, including cancer and neurological disorders.
Synthesis Methods
The synthesis of (2-Chlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone involves the reaction of 2-chlorobenzoyl chloride with 4-(quinolin-8-yloxy)piperidine in the presence of a base. This reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
(2-Chlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone has been found to exhibit a range of biological activities, making it a promising compound for various scientific research applications. One of the most notable applications of this compound is in the field of medicinal chemistry. This compound has been found to possess antitumor activity and has been studied as a potential drug candidate for the treatment of cancer. Additionally, this compound has been found to exhibit antimicrobial activity and has been studied as a potential antibacterial and antifungal agent.
properties
IUPAC Name |
(2-chlorophenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-18-8-2-1-7-17(18)21(25)24-13-10-16(11-14-24)26-19-9-3-5-15-6-4-12-23-20(15)19/h1-9,12,16H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHGFKBJBMAPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2535612.png)
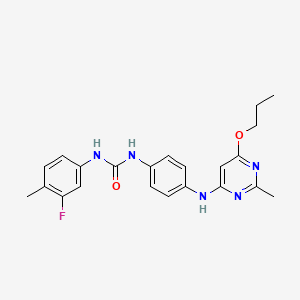
![5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2535616.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2535620.png)
![5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2535621.png)
![1-[(4-methoxyphenyl)acetyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2535623.png)
![8-(4-Ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535624.png)
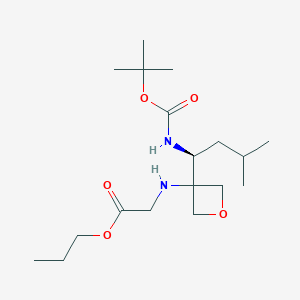
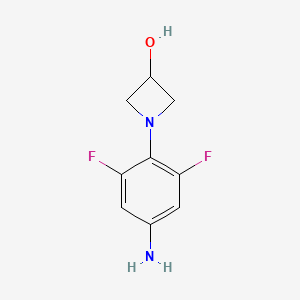
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2535627.png)
